molecular formula C14H18O B12556768 {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene CAS No. 176435-52-2

{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene

Cat. No.: B12556768
CAS No.: 176435-52-2
M. Wt: 202.29 g/mol
InChI Key: NBZBCIXNUVDKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring attached to a hepta-1,6-dien-3-yl group through an oxygen atom. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate benzyl carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Dichloromethane or toluene

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with acid-functionalized resins as catalysts, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the diene moiety leads to the formation of epoxides or diols.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, converting the diene into a saturated alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated alkanes

    Substitution: Nitrobenzene derivatives, halobenzene derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its diene functionality makes it a valuable intermediate in Diels-Alder reactions, which are widely used in the synthesis of cyclic compounds.

Biology

The compound has potential applications in biology as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the creation of compounds with potential pharmaceutical properties.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s unique structure allows for the design of molecules that can interact with specific biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene involves its ability to participate in various chemical reactions due to the presence of both the benzene ring and the diene moiety. The benzene ring provides aromatic stability, while the diene moiety offers sites for electrophilic and nucleophilic attacks. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the diene functionality.

    Hepta-1,6-diene: Contains the diene moiety but lacks the benzene ring.

    Benzyl chloride: Similar to benzyl alcohol but with a chlorine atom instead of the diene group.

Uniqueness

{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is unique due to its combination of aromatic and diene functionalities. This dual nature allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in both synthetic and industrial chemistry.

Properties

CAS No.

176435-52-2

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

hepta-1,6-dien-3-yloxymethylbenzene

InChI

InChI=1S/C14H18O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h3-4,6-10,14H,1-2,5,11-12H2

InChI Key

NBZBCIXNUVDKOO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C=C)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.